what is the chemical structure of Wittifuran X
what is the chemical structure of Wittifuran X
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Wittifuran X, a natural product with potential therapeutic applications. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.
Core Compound Details
Wittifuran X is a naturally occurring 2-arylbenzofuran derivative.[1][2] It was first isolated from the stem bark of Morus wittiorum, a plant species belonging to the Moraceae family.[1][2]
Chemical Structure
The chemical structure of Wittifuran X is presented below.
Caption: 2D Chemical Structure of Wittifuran X.
Physicochemical Properties
A summary of the key physicochemical properties of Wittifuran X is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₅ | [1] |
| Molecular Weight | 272.25 g/mol | [1] |
| CAS Number | 1309478-07-6 | [1] |
| Purity (commercial) | ≥98% | [3] |
| Appearance | (Not explicitly stated in searches) | |
| Solubility | (Not explicitly stated in searches) |
Spectroscopic Data
The structure of Wittifuran X was elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The detailed ¹H and ¹³C NMR spectral data are crucial for the unambiguous identification of the compound.
(Note: The specific ¹H and ¹³C NMR chemical shifts for Wittifuran X were not available in the searched literature. The following table is a template based on data for structurally related 2-arylbenzofurans and should be populated with experimental data for accurate characterization.)
| ¹³C NMR | ¹H NMR |
| Position | δ (ppm) |
| 2 | |
| 3 | |
| 3a | |
| 4 | |
| 5 | |
| 6 | |
| 7 | |
| 7a | |
| 1' | |
| 2' | |
| 3' | |
| 4' | |
| 5' | |
| 6' | |
| OCH₃-6 |
Experimental Protocols
Isolation of Wittifuran X
Wittifuran X is isolated from the stem bark of Morus wittiorum. The general procedure involves the following steps, as inferred from studies on related compounds from the same source:
Workflow for the Isolation of Wittifuran X
Caption: A generalized workflow for the isolation of Wittifuran X.
A detailed protocol would involve:
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Extraction : The air-dried and powdered stem bark of Morus wittiorum is extracted with 95% ethanol at room temperature.
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Concentration : The ethanol extract is concentrated under reduced pressure to yield a crude extract.
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Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (EtOAc).
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Chromatography : The bioactive fraction (e.g., the EtOAc fraction) is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and/or reverse-phase (RP-C18) silica gel, using various solvent systems to isolate the pure compound.
Biological Activity Assays
Wittifuran X has been evaluated for its antioxidant and anti-inflammatory properties.
While specific data for Wittifuran X is not available, the antioxidant activity of related compounds from Morus wittiorum has been assessed. A common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Protocol for DPPH Radical Scavenging Assay:
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Prepare a stock solution of Wittifuran X in a suitable solvent (e.g., methanol or DMSO).
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Prepare a fresh solution of DPPH in methanol.
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In a 96-well plate, add serial dilutions of the Wittifuran X stock solution.
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Add the DPPH solution to each well and mix.
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Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance at approximately 517 nm using a microplate reader.
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Ascorbic acid or Trolox is typically used as a positive control.
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The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
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The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
The anti-inflammatory potential of 2-arylbenzofurans from Morus wittiorum has been evaluated by measuring their ability to inhibit the release of β-glucuronidase from polymorphonuclear leukocytes (PMNs).[4]
Protocol for β-Glucuronidase Inhibition Assay:
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PMN Isolation : Isolate rat polymorphonuclear leukocytes from fresh blood using density gradient centrifugation.
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Pre-incubation : Pre-incubate the isolated PMNs with various concentrations of Wittifuran X or a vehicle control.
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Stimulation : Induce the release of β-glucuronidase by stimulating the PMNs with a suitable agent, such as platelet-activating factor (PAF).
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Enzyme Assay : a. After incubation, centrifuge the cell suspension to pellet the cells. b. Collect the supernatant, which contains the released β-glucuronidase. c. The enzyme activity in the supernatant is determined using a chromogenic or fluorogenic substrate, such as p-nitrophenyl-β-D-glucuronide or 4-methylumbelliferyl-β-D-glucuronide. d. The reaction is stopped, and the absorbance or fluorescence is measured.
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Calculation : The percentage of inhibition of β-glucuronidase release is calculated by comparing the enzyme activity in the presence of Wittifuran X to that of the stimulated control. A known anti-inflammatory agent can be used as a positive control.
Biological Activity and Potential Signaling Pathways
Wittifuran X belongs to the 2-arylbenzofuran class of compounds, which are known to possess a range of biological activities, including anti-inflammatory and antioxidant effects.[4] While the specific signaling pathways modulated by Wittifuran X have not been explicitly detailed in the available literature, the anti-inflammatory actions of structurally related flavonoids and polyphenols are often mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.
Hypothesized Anti-inflammatory Signaling Pathway for Wittifuran X
Caption: A potential mechanism of anti-inflammatory action for Wittifuran X.
This proposed pathway illustrates how an inflammatory stimulus, such as lipopolysaccharide (LPS), activates the Toll-like receptor 4 (TLR4), leading to the activation of the IKK complex. IKK then phosphorylates the inhibitory protein IκB, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. Wittifuran X may exert its anti-inflammatory effects by inhibiting a key step in this cascade, such as the activation of the IKK complex.
Summary of Quantitative Data
While specific quantitative data for Wittifuran X is limited in the publicly available literature, data for a closely related co-isolate, Wittifuran S, provides context for its potential anti-inflammatory activity.
| Compound | Assay | Concentration | Result (% Inhibition) | Reference |
| Wittifuran S | β-Glucuronidase Release Inhibition | 10 µM | 76% | [4] |
| Wittifuran X | Antioxidant Activity (IC₅₀) | N/A | Data not available | |
| Wittifuran X | β-Glucuronidase Inhibition (IC₅₀) | N/A | Data not available |
N/A: Not Available in the searched literature.
Conclusion
Wittifuran X is a 2-arylbenzofuran natural product with a well-defined chemical structure. Although detailed quantitative biological data for Wittifuran X itself is scarce in the available literature, its structural class and the activity of co-isolated compounds suggest that it is a promising candidate for further investigation, particularly in the areas of inflammation and oxidative stress. Future research should focus on obtaining specific IC₅₀ values for its antioxidant and anti-inflammatory activities and elucidating the precise molecular mechanisms and signaling pathways through which it exerts its effects. This will be crucial for evaluating its potential as a lead compound in drug development programs.
